(1-Bromoethyl)benzene serves as an initiator in controlled radical polymerization (CRP) techniques, particularly for the polymerization of styrene. These techniques allow for controlled growth of polymer chains, leading to polymers with specific properties like well-defined molecular weight and narrow dispersity. A study by Mo et al. demonstrates its effectiveness in the controlled radical polymerization of styrene using atom transfer radical polymerization (ATRP) [].
(1-Bromoethyl)benzene finds application in asymmetric esterification reactions, where it acts as a coupling agent. In the presence of a chiral cyclic guanidine catalyst, it facilitates the formation of optically active esters from benzoic acid and various alcohols. A study by Kim et al. explores the use of (1-bromoethyl)benzene in the asymmetric esterification of benzoic acid with different alcohols, achieving high yields and enantioselectivities [].
(1-Bromoethyl)benzene, also known as 1-phenylethyl bromide, is an organic compound with the molecular formula C₈H₉Br and a molecular weight of approximately 185.06 g/mol. It is classified as a haloalkane, specifically a bromoalkane, due to the presence of a bromine atom attached to a carbon chain that is also connected to a phenyl group. The compound appears as a colorless liquid with a boiling point of around 200°C and exhibits solubility in alcohol, ether, and benzene . Its chemical structure can be represented by the following SMILES notation: CC(C1=CC=CC=C1)Br .
(1-Bromoethyl)benzene is likely to exhibit similar hazards as other aromatic bromides. Here are some safety concerns:
Several methods exist for synthesizing (1-bromoethyl)benzene:
Interaction studies involving (1-bromoethyl)benzene typically focus on its reactivity with nucleophiles. For example, when reacted with water, it can yield a mixture of enantiomers due to partial racemization. This behavior highlights its potential for stereochemical transformations in organic synthesis .
(1-Bromoethyl)benzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethylbenzene | C₈H₁₀ | No halogen; used primarily as a solvent |
Benzyl bromide | C₇H₇Br | Bromine attached directly to the benzyl carbon |
1-Bromopropane | C₃H₇Br | Aliphatic chain; lacks aromatic character |
α-Methylbenzyl bromide | C₉H₁₁Br | Contains an additional methyl group |
(1-Bromoethyl)benzene is unique due to its combination of an ethyl group and a phenyl group, which influences its reactivity and applications in polymer chemistry compared to these similar compounds.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic approach to naming chemical compounds, ensuring clarity and consistency in scientific communication [1]. For the compound (1-Bromoethyl)benzene, the IUPAC systematic name is (1-bromoethyl)benzene, which precisely describes its molecular structure [2]. This name follows the IUPAC convention where the parent structure is benzene, and the substituent is a 1-bromoethyl group attached to the benzene ring [3].
The systematic naming process for this compound begins with identifying benzene as the parent structure, followed by naming the substituent group (1-bromoethyl) that is attached to the benzene ring [1] [4]. The prefix "1-bromo" indicates the position of the bromine atom on the ethyl chain, specifically on the first carbon atom of the ethyl group [5]. The complete name (1-bromoethyl)benzene thus systematically describes a benzene ring with a 1-bromoethyl substituent [6].
In the IUPAC system, the compound can also be named as (1-bromethyl)benzene, which is an alternative but equally valid systematic name according to IUPAC conventions [3]. The molecular formula for this compound is C₈H₉Br, indicating it contains 8 carbon atoms, 9 hydrogen atoms, and 1 bromine atom [2] [4].
(1-Bromoethyl)benzene is known by several synonyms and alternative names in scientific literature and commercial contexts [1]. These alternative designations often reflect different naming conventions or highlight specific structural features of the molecule [7]. The most common synonyms include α-methylbenzyl bromide, 1-bromo-1-phenylethane, and 1-phenylethyl bromide, each emphasizing different structural aspects of the same compound [2] [8].
The synonym α-methylbenzyl bromide highlights the molecule's structure from a different perspective [9]. In this naming convention, the compound is viewed as a benzyl group (phenylmethyl) with a methyl and bromine substituent on the alpha carbon [10]. The term "alpha" (α) designates the first carbon atom adjacent to the benzene ring, indicating that both the methyl group and bromine atom are attached to this carbon [11]. This name emphasizes the benzyl group as the core structure rather than viewing the molecule as a substituted benzene [12] [13].
The designation α-methylbenzyl bromide is particularly common in older literature and in certain industrial applications where the compound's reactivity as a benzyl bromide derivative is of primary interest [1] [14]. This name effectively communicates the presence of a methyl group and a bromine atom on the benzylic position, which is often crucial information for understanding its chemical behavior in various reactions [15].
Another common synonym for (1-bromoethyl)benzene is 1-bromo-1-phenylethane [1]. This name approaches the structure from the perspective of an ethane molecule where one hydrogen atom on the first carbon has been replaced by a bromine atom, and another hydrogen on the same carbon has been replaced by a phenyl group [2] [16]. This naming convention emphasizes the ethane backbone of the molecule rather than the benzene ring [3].
The designation 1-bromo-1-phenylethane clearly indicates the positions of both the bromine atom and the phenyl group on the first carbon of the ethane chain [4]. This name is particularly useful in contexts where the compound is being discussed in relation to other substituted ethane derivatives or when the focus is on the bromine functionality rather than the aromatic portion of the molecule [5] [6].
The synonym 1-phenylethyl bromide represents yet another perspective on the molecular structure [1]. This name views the compound as an ethyl bromide where one hydrogen atom on the first carbon has been replaced by a phenyl group [2]. The designation emphasizes the ethyl bromide portion of the molecule and indicates the position of the phenyl substituent [3].
1-Phenylethyl bromide is commonly used in contexts where the compound's reactivity as an alkyl halide is of primary interest, particularly in discussions of nucleophilic substitution reactions [4] [7]. This name effectively communicates that the bromine atom is attached to a carbon that also bears a phenyl group and a methyl group, which is important information for predicting its chemical behavior [8] [9].
(1-Bromoethyl)benzene possesses distinct structural features that determine its physical and chemical properties [1]. The molecule consists of a benzene ring connected to a carbon atom that bears both a methyl group and a bromine atom [2]. This central carbon atom, often referred to as the benzylic carbon, is a key structural feature that influences the compound's reactivity [3].
The molecular geometry around the benzylic carbon atom is tetrahedral, following the sp³ hybridization pattern typical for saturated carbon atoms [4] [10]. This tetrahedral arrangement results from the carbon atom forming four single bonds: one to the benzene ring, one to the bromine atom, one to the methyl group, and one to a hydrogen atom [5]. The bond angles around this carbon are approximately 109.5°, which is characteristic of tetrahedral geometry [11] [12].
The benzene ring in (1-bromoethyl)benzene maintains its planar structure with 120° bond angles between adjacent carbon atoms, reflecting the sp² hybridization of the carbon atoms in the aromatic ring [6] [13]. The bond between the benzene ring and the benzylic carbon extends perpendicular to the plane of the ring [7]. The carbon-bromine bond length is approximately 1.9-2.0 Å, which is typical for carbon-bromine single bonds [8] [14].
Table 1: Key Structural Parameters of (1-Bromoethyl)benzene
Structural Parameter | Value |
---|---|
Molecular Formula | C₈H₉Br |
Molecular Weight | 185.06 g/mol |
Benzylic C-Br Bond Length | 1.9-2.0 Å |
Tetrahedral Bond Angles | ~109.5° |
Benzene Ring Bond Angles | 120° |
Hybridization of Benzylic Carbon | sp³ |
Hybridization of Ring Carbons | sp² |
The presence of the bromine atom, with its relatively large atomic radius and high electronegativity, creates an area of partial negative charge that influences the electronic distribution within the molecule [1] [15]. This electronic distribution, combined with the structural features described above, contributes significantly to the compound's chemical behavior and reactivity patterns [2] [16].
(1-Bromoethyl)benzene contains a stereocenter at the benzylic carbon atom, which is bonded to four different groups: the benzene ring, a bromine atom, a methyl group, and a hydrogen atom [1] [2]. This tetrahedral arrangement of four different substituents around a carbon atom creates chirality, making (1-bromoethyl)benzene a chiral molecule capable of existing as two distinct stereoisomers that are mirror images of each other [3] [4].
The two stereoisomers of (1-bromoethyl)benzene are designated using the Cahn-Ingold-Prelog (CIP) system as (R)-(1-bromoethyl)benzene and (S)-(1-bromoethyl)benzene [5]. In the CIP system, the four groups attached to the stereocenter are assigned priorities based on atomic number, with higher atomic numbers receiving higher priority [6]. For (1-bromoethyl)benzene, the priority order is: bromine (highest), benzene ring, methyl group, and hydrogen (lowest) [7] [29].
To determine whether a specific configuration is (R) or (S), the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer [20]. If the direction from the highest priority group to the second-highest and then to the third-highest follows a clockwise path, the configuration is designated as (R); if it follows a counterclockwise path, the configuration is (S) [8] [33].
The racemic mixture, containing equal amounts of both (R) and (S) enantiomers, is often denoted as (±)-(1-bromoethyl)benzene [9]. The individual enantiomers of (1-bromoethyl)benzene have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions [10] [11].
The stereochemistry of (1-bromoethyl)benzene is particularly important in asymmetric synthesis and in reactions where stereoselectivity is desired [12]. The presence of the stereocenter makes this compound valuable in stereoselective transformations and in the preparation of optically active compounds [13] [14]. The individual enantiomers can be separated through various techniques such as chiral chromatography or through the formation of diastereomeric derivatives [15] [16].
Various molecular representation systems are employed to depict the structure of (1-bromoethyl)benzene, each offering different levels of detail and emphasizing different aspects of the molecule [1] [30]. These representation systems are essential tools for communicating molecular structures in scientific literature and educational contexts [2] [31].
The molecular formula, C₈H₉Br, provides the most basic representation, indicating only the types and numbers of atoms present in the molecule without any structural information [3]. While simple, this representation is insufficient for distinguishing (1-bromoethyl)benzene from its structural isomers [4] [32].
Lewis structures offer more detailed representations by showing all atoms and bonds explicitly, including lone pairs of electrons [5]. For (1-bromoethyl)benzene, a Lewis structure would show the benzene ring with its alternating single and double bonds, the benzylic carbon with its four bonds, and the bromine atom with its lone pairs of electrons [6] [33].
Condensed structural formulas provide a more compact representation while still conveying the connectivity of atoms [7]. For (1-bromoethyl)benzene, a condensed formula might be written as C₆H₅CH(CH₃)Br, clearly showing the benzene ring (C₆H₅), the benzylic carbon (CH), the methyl group (CH₃), and the bromine atom (Br) [8] [34].
Skeletal formulas, also known as line-angle formulas, represent the carbon backbone as a series of lines, with carbon atoms implied at the vertices and endpoints [9]. In this representation, the benzene ring appears as a hexagon, and the benzylic carbon with its methyl and bromine substituents extends from one vertex of the hexagon [10] [35].
Three-dimensional representations are crucial for accurately depicting the stereochemistry of (1-bromoethyl)benzene [11]. Ball-and-stick models show atoms as spheres connected by rods representing bonds, while space-filling models (CPK models) represent atoms as spheres with their approximate relative atomic sizes [12] [30].
Stereochemical representations specifically designed to show the three-dimensional arrangement around the stereocenter include Fischer projections, Newman projections, and wedge-dash notations [13]. In wedge-dash notation, which is commonly used for (1-bromoethyl)benzene, solid wedges represent bonds coming toward the viewer, dashed wedges represent bonds pointing away, and straight lines represent bonds in the plane of the paper [14] [31].
Irritant